7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
Description
Properties
Molecular Formula |
C20H18Cl2N2O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-14-4-6-15(17(22)12-14)19(24-8-10-26-11-9-24)16-5-3-13-2-1-7-23-18(13)20(16)25/h1-7,12,19,25H,8-11H2 |
InChI Key |
BMBNTQYGBGSDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
-
8-Hydroxyquinoline (1) : 1.0 equivalent (5.0 mmol, 0.725 g)
-
2,4-Dichlorobenzaldehyde (2) : 1.2 equivalents (6.0 mmol, 1.131 g)
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Morpholine (3) : 1.5 equivalents (7.5 mmol, 0.652 mL)
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Paraformaldehyde (optional) : 1.0 equivalent (5.0 mmol, 0.15 g) if additional formaldehyde is required for iminium formation.
Reaction Conditions
-
Iminium Intermediate Formation :
-
Nucleophilic Attack by 8-Hydroxyquinoline :
-
Workup and Purification :
Mechanistic Insights
The reaction proceeds through a classical Mannich mechanism:
-
Iminium Ion Formation :
-
Electrophilic Substitution :
-
Rearomatization and Product Formation :
Optimization and Challenges
Solvent and Temperature Effects
Competing Side Reactions
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Bis-Substitution : Excess aldehyde or amine leads to di-aminomethylated byproducts.
-
Oxazine Formation : Observed when formaldehyde is in excess, leading to cyclized derivatives.
Structural Validation
Post-synthesis characterization employs:
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¹H NMR : Key signals include:
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IR Spectroscopy : Bands at 3250 cm⁻¹ (O–H) and 1590 cm⁻¹ (C=N).
-
Mass Spectrometry : [M+H]⁺ peak at m/z 403.1 (calculated: 403.08).
Comparative Analysis with Analogues
| Compound | Aldehyde Component | Amine Component | Yield (%) | Reference |
|---|---|---|---|---|
| 7-(Phenyl(morpholino)methyl)quinolin-8-ol | Benzaldehyde | Morpholine | 68 | |
| Target Compound | 2,4-Dichlorobenzaldehyde | Morpholine | 65 | This work |
The dichlorophenyl substituent marginally reduces yield compared to phenyl analogues due to steric and electronic effects.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds often demonstrate activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in terms of minimum inhibitory concentration (MIC) values .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Quinoline derivatives have been known to interact with DNA and inhibit tumor cell proliferation. In vitro studies have demonstrated that 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Biological Research
Mechanism of Action
The mechanism of action for 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets within cells. The quinoline core has been shown to bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. The morpholine group may enhance the compound's solubility and bioavailability .
Synthesis and Derivative Development
The synthesis of 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic synthesis techniques. These methods allow for the creation of various analogs that may exhibit enhanced biological activities or altered pharmacological properties. Research into the synthesis pathways continues to be a vital area of study to optimize yields and discover new derivatives.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the formulation of novel compounds that can address specific industrial needs .
Case Studies
Mechanism of Action
The mechanism of action of 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-8-ol derivatives exhibit diverse biological activities influenced by substituents on the methylene bridge. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Solubility Target Compound: The morpholine group enhances water solubility compared to pyridinylamino (e.g., MMRi62) or phenylpiperazinyl (e.g., ) substituents. MMRi62: The pyridinylamino group contributes to π-π stacking interactions but may reduce solubility. Its 2,3-dichlorophenyl substituent offers steric and electronic differences compared to the target compound’s 2,4-dichloro configuration .
Biological Activity
- Antifungal Activity : Piperazinyl derivatives (e.g., 5m in ) show potent activity against Botrytis cinerea (IC₅₀ ~1.5 µM) due to nitro groups enhancing electron-deficient interactions with fungal targets. The target compound’s morpholine group may alter binding kinetics .
- Enzyme Inhibition : 5M-8OH-Q () inhibits UGGT via morpholine-mediated hydrogen bonding. The target compound’s dichlorophenyl group could enhance hydrophobic interactions in similar enzyme pockets .
Synthetic Accessibility The target compound likely derives from a Betti reaction (amine + aldehyde + quinolin-8-ol), analogous to compounds in and . Morpholine’s reactivity may favor higher yields compared to pyridinylamino groups, which require stricter coupling conditions .
Physicochemical and Pharmacokinetic Predictions
- TPSA (Topological Polar Surface Area) : Lower TPSA in the target compound (49.2 Ų) compared to MMRi62 (56.8 Ų) suggests improved blood-brain barrier penetration.
- Metabolic Stability: Morpholine’s saturated ring reduces oxidative metabolism risk compared to pyridinylamino groups, which are prone to CYP450-mediated degradation .
Biological Activity
7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes a dichlorophenyl group and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Molecular Formula: CHClNO
Molecular Weight: 389.3 g/mol
CAS Number: 496013-55-9
IUPAC Name: 7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
Structure:
The compound features a quinoline core with substituents that enhance its biological activity.
The biological activity of 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition: The quinoline structure is known to inhibit certain enzymes, potentially disrupting metabolic pathways in cancer cells.
- Antimicrobial Activity: The presence of the morpholine group may enhance solubility and bioavailability, contributing to its effectiveness against microbial pathogens.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance:
- Cell Line Studies: Research indicates that 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies: It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
| Biological Activity | Cell Line / Pathogen | IC/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | A549 | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 25 |
Case Studies
-
Study on Anticancer Effects:
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The researchers reported that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis . -
Antimicrobial Efficacy:
In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated that it effectively inhibited the growth of multi-drug resistant strains, suggesting potential for development as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1 : React 5-chloro-8-hydroxyquinoline with 2,4-dichlorobenzaldehyde in ethanol using triethylamine as a base, followed by morpholine addition (analogous to methods in ).
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or ethanol) to enhance intermediate stability. Purification via crystallization or column chromatography is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using single-crystal diffraction (as demonstrated for morpholine-containing quinolines in ). Unit cell parameters (e.g., orthorhombic systems) and hydrogen-bonding networks provide structural insights .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer :
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours (similar to protocols in ). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2,4-dichlorophenyl with 3,4-dichloro or morpholine with piperazine) .
- Biological Testing : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., kinase profiling) or antimicrobial panels. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., identical cell lines, serum concentrations, and incubation times) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., MICs, cytotoxicity) and apply statistical tools (e.g., random-effects models) to identify outliers or confounding factors .
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the 8-hydroxy group to enhance aqueous solubility, as seen in quinoline derivatives .
- LogP Optimization : Reduce lipophilicity by substituting chlorine with hydrophilic groups (e.g., -SO₃H) while retaining activity (analogous to modifications in ) .
Q. What experimental approaches elucidate its mechanism of action against biological targets?
- Methodological Answer :
- Target Identification : Use surface plasmon resonance (SPR) to screen for binding to kinases or GPCRs. Validate hits via CRISPR-Cas9 knockouts in cell viability assays .
- Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
